molecular formula C17H19BrN4O3 B213967 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B213967
M. Wt: 407.3 g/mol
InChI Key: HHWCZEOKCBPPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including RAF kinase and vascular endothelial growth factor receptor (VEGFR). It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 acts by inhibiting several protein kinases, including RAF kinase and VEGFR. By inhibiting these kinases, it prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
Biochemical and physiological effects:
4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins involved in cell growth and proliferation, including ERK and AKT. It also inhibits the production of angiogenic factors, such as VEGF, which are involved in the growth of new blood vessels that supply tumors with nutrients and oxygen. Additionally, it has been shown to induce autophagy, a process by which cells digest and recycle their own components, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well-understood. However, it also has several limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects may be cell-type specific, which can make it difficult to generalize its effects across different types of cancer cells.

Future Directions

There are several future directions for research on 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006. One area of research is the development of new analogs with improved solubility and potency. Another area of research is the identification of biomarkers that can predict response to 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 treatment. Additionally, there is ongoing research on the use of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 in combination with other drugs to enhance its efficacy in cancer treatment. Finally, there is interest in exploring the potential use of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 in other diseases, such as cardiovascular disease and inflammatory disorders.

Synthesis Methods

The synthesis of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 involves several steps, including the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 4-(4-morpholinylcarbonyl)phenyl isocyanate to form the corresponding urea derivative. The resulting compound is then reacted with ethyl bromoacetate to produce the final product, 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006.

Scientific Research Applications

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been used in combination with other drugs to enhance their efficacy in cancer treatment.

properties

Product Name

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

Molecular Formula

C17H19BrN4O3

Molecular Weight

407.3 g/mol

IUPAC Name

4-bromo-2-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19BrN4O3/c1-2-22-15(14(18)11-19-22)16(23)20-13-5-3-12(4-6-13)17(24)21-7-9-25-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,23)

InChI Key

HHWCZEOKCBPPGX-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.